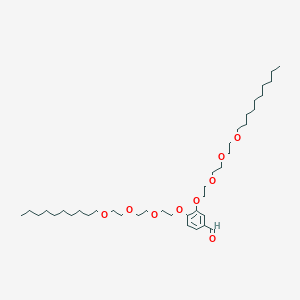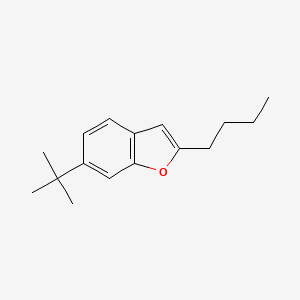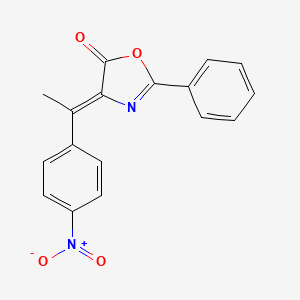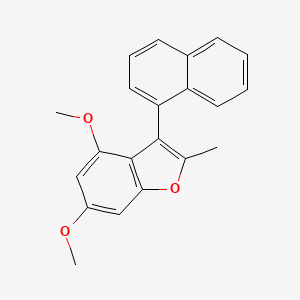![molecular formula C14H10FN3O2 B12899937 1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]- CAS No. 767310-79-2](/img/structure/B12899937.png)
1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This compound has been studied for its potential anticonvulsant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 2-(2-fluorophenoxy)benzoic acid hydrazide with appropriate reagents under controlled conditions. One common method involves the cyclization of the hydrazide with carbon disulfide and potassium hydroxide, followed by oxidation with hydrogen peroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups replacing the fluorine atom.
Scientific Research Applications
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Studied for its potential anticonvulsant properties.
Medicine: Investigated for its potential use in treating neurological disorders.
Mechanism of Action
The anticonvulsant activity of 5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine is believed to be mediated through its interaction with benzodiazepine receptors . This interaction likely modulates the activity of gamma-aminobutyric acid (GABA) neurotransmitters, leading to an anticonvulsant effect. other unknown mechanisms may also be involved .
Comparison with Similar Compounds
Similar Compounds
2-Substituted-5-(2-(2-fluorophenoxy)phenyl)-1,3,4-oxadiazoles: These compounds share a similar core structure and have been studied for their anticonvulsant activities.
1,2,4-Triazoles: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
5-(2-(2-Fluorophenoxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its interaction with benzodiazepine receptors sets it apart from other similar compounds .
Properties
CAS No. |
767310-79-2 |
|---|---|
Molecular Formula |
C14H10FN3O2 |
Molecular Weight |
271.25 g/mol |
IUPAC Name |
5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C14H10FN3O2/c15-10-6-2-4-8-12(10)19-11-7-3-1-5-9(11)13-17-18-14(16)20-13/h1-8H,(H2,16,18) |
InChI Key |
AJEFIUBOJYVNSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)N)OC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B12899855.png)
![N-(Dibenzo[b,d]furan-3-yl)benzothioamide](/img/structure/B12899862.png)



![N-[(1R)-1-(1-Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12899885.png)
![diethyl 2-formamido-2-[(5-nitro-1H-indol-3-yl)methyl]propanedioate](/img/structure/B12899896.png)
![3-Methyl-7-phenyl[1,2]oxazolo[4,5-d]pyridazine-4(5H)-thione](/img/structure/B12899907.png)
![2-[(Oxolan-2-yl)methoxy]-N-phenylacetamide](/img/structure/B12899912.png)




![Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine](/img/structure/B12899958.png)
